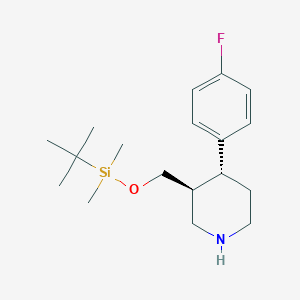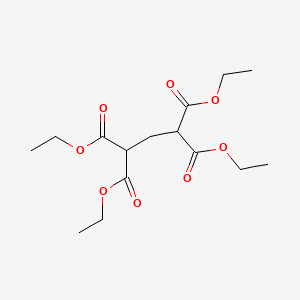
Tetraethyl 1,1,3,3-propanetetracarboxylate
Übersicht
Beschreibung
Tetraethyl 1,1,3,3-propanetetracarboxylate is an organic compound with the molecular formula C15H24O8. It is a tetraester derivative of 1,1,3,3-propanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a central propane backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethyl 1,1,3,3-propanetetracarboxylate can be synthesized through the reaction of substituted malonic ester with methylene bromide. This reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the tetraester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of the desired tetraester .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethyl 1,1,3,3-propanetetracarboxylate undergoes various chemical reactions, including:
Esterification: The compound can participate in further esterification reactions to form more complex esters.
Amidification: It can react with amines to form amides, which are useful in the synthesis of polyamide dendrimers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Amidification: Requires amines and coupling agents such as carbodiimides.
Hydrolysis: Uses water and either acidic or basic catalysts.
Major Products Formed:
Esterification: Produces more complex esters.
Amidification: Yields amides and polyamide dendrimers.
Hydrolysis: Results in carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 1,1,3,3-propanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of dendrimers and other complex molecules.
Biology: Employed in the preparation of biologically active compounds.
Industry: Applied in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tetraethyl 1,1,3,3-propanetetracarboxylate primarily involves its reactivity as an ester. The ester groups can undergo nucleophilic substitution reactions, which are essential in the formation of amides and other derivatives. The compound’s ability to form dendrimers is particularly significant in drug delivery, where it can encapsulate drugs and release them in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
- Tetraethyl 1,1,2,3-propanetetracarboxylate
- Methylenebismalonic acid diethyl ester
- 2,4-Bis-ethoxycarbonyl-pentanedioic acid diethyl ester
Comparison: Tetraethyl 1,1,3,3-propanetetracarboxylate is unique due to its specific ester configuration, which provides distinct reactivity and applications. Compared to similar compounds, it offers advantages in the synthesis of dendrimers and other complex molecules, making it valuable in both research and industrial contexts .
Eigenschaften
IUPAC Name |
tetraethyl propane-1,1,3,3-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXISDYTRDNZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277430 | |
| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-66-6 | |
| Record name | NSC2322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


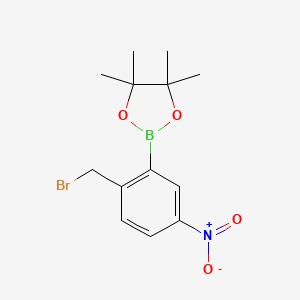
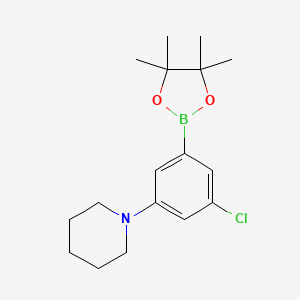


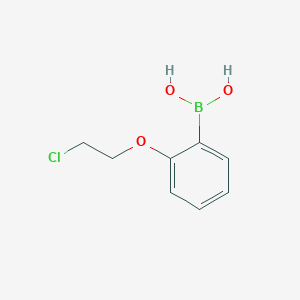
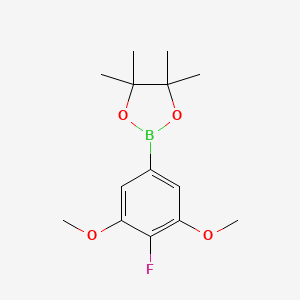
![2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B3049534.png)
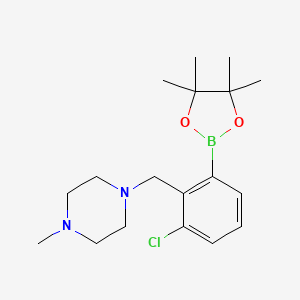


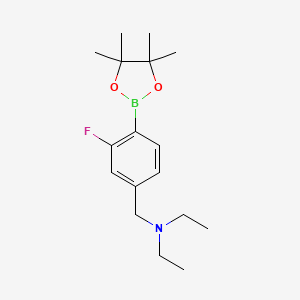
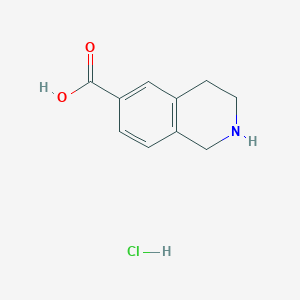
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)
